Product packaging for Magnesium pyruvate(Cat. No.:CAS No. 81686-75-1)

Magnesium pyruvate

Cat. No.: B3285955
CAS No.: 81686-75-1
M. Wt: 198.41 g/mol
InChI Key: IGDSPVZZOMJIPB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyruvate (B1213749) as a Central Metabolite

Pyruvate, the conjugate base of pyruvic acid, holds a pivotal position in the network of metabolic pathways. byjus.comlibretexts.orgwikipedia.org It is the final product of glycolysis, the process that breaks down a molecule of glucose into two molecules of pyruvate. wikipedia.orgpromegaconnections.com This reaction occurs in the cytoplasm and represents a critical juncture in cellular energy production. promegaconnections.commetwarebio.com From this point, pyruvate's fate is determined by the cell's energy needs and the availability of oxygen. promegaconnections.com

Pyruvate stands at a metabolic crossroads, connecting several key biochemical processes: byjus.comlibretexts.orgwikipedia.orgmetwarebio.com

Aerobic Respiration : In the presence of oxygen, pyruvate is transported into the mitochondria and converted into acetyl-coenzyme A (acetyl-CoA). libretexts.orgpromegaconnections.com This reaction is the gateway to the citric acid cycle (also known as the Krebs cycle), where the complete oxidation of glucose derivatives occurs, generating a substantial amount of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. byjus.compromegaconnections.commetwarebio.com

Anaerobic Respiration (Fermentation) : When oxygen is scarce, pyruvate undergoes fermentation to regenerate the NAD+ needed to sustain glycolysis. libretexts.orgwikipedia.org In animals, this leads to the production of lactic acid, while in some microorganisms like yeast, it results in ethanol (B145695) production. libretexts.orgwikipedia.org

Gluconeogenesis : Pyruvate can be converted back into glucose through the process of gluconeogenesis, which primarily occurs in the liver and kidneys. byjus.commetwarebio.com This pathway is essential for maintaining blood glucose levels during periods of fasting. promegaconnections.commetwarebio.com

Biosynthesis : Beyond its role in energy metabolism, pyruvate serves as a precursor for the synthesis of various essential biomolecules. promegaconnections.com It can be converted into the amino acid alanine (B10760859) or used to produce fatty acids and other critical cellular components. libretexts.orgpromegaconnections.com

Anaplerotic Reactions : Pyruvate participates in anaplerotic reactions, which replenish intermediates of the citric acid cycle. promegaconnections.com For example, the carboxylation of pyruvate to form oxaloacetate ensures the cycle can continue to function for both energy production and biosynthesis. byjus.commetwarebio.com

The versatility of pyruvate underscores its importance as a central hub in cellular metabolism, linking carbohydrate, fat, and protein metabolic pathways. promegaconnections.commetwarebio.com

Table 1: Key Metabolic Fates of Pyruvate

Metabolic Pathway Cellular Location Conditions Key Outcome Significance
Citric Acid Cycle Entry Mitochondrial Matrix Aerobic Conversion to Acetyl-CoA Major pathway for ATP production. promegaconnections.commetwarebio.com
Lactic Acid Fermentation Cytoplasm Anaerobic Conversion to Lactate (B86563) Regeneration of NAD+ for continued glycolysis. libretexts.orgwikipedia.org
Ethanolic Fermentation Cytoplasm Anaerobic Conversion to Ethanol & CO2 Regeneration of NAD+ in yeast and some plants. libretexts.orgwikipedia.org
Gluconeogenesis Liver, Kidneys Fasting/Starvation Conversion to Glucose Maintenance of blood glucose homeostasis. promegaconnections.commetwarebio.com
Amino Acid Synthesis Cytoplasm Varies Transamination to Alanine Production of non-essential amino acids. libretexts.orgwikipedia.org
Anaplerosis Mitochondria Varies Carboxylation to Oxaloacetate Replenishment of Citric Acid Cycle intermediates. byjus.compromegaconnections.commetwarebio.com

Fundamental Role of Magnesium as a Divalent Cationic Cofactor

Magnesium (Mg²⁺) is one of the most abundant divalent cations within cells and is indispensable for life, participating in a vast array of biochemical reactions. wikipedia.orglibretexts.org Its significance stems from its ability to act as a cofactor or activator for more than 600 enzymatic reactions. nih.govmagnesium.ca This is a substantial increase from earlier estimates of 300 enzymes. magnesium.canih.gov Magnesium is crucial for virtually every major metabolic process, including glycolysis, the citric acid cycle, protein synthesis, and the synthesis of DNA and RNA. wikipedia.orgnih.govnih.govbibliotekanauki.pl

The fundamental roles of magnesium in biochemistry include:

ATP Complexation : The primary source of energy in cells, ATP, is biologically active primarily when it is bound to a magnesium ion (Mg-ATP). wikipedia.org The Mg²⁺ ion helps to stabilize the negative charges on the phosphate (B84403) groups of ATP, facilitating the transfer of a phosphate group to a substrate in reactions catalyzed by kinase enzymes. wikipedia.orgnih.gov

Enzyme Activation : Magnesium can bind directly to enzymes, causing conformational changes that activate them. libretexts.orgicm.edu.pl In other cases, it binds to the substrate, forming a complex that is then recognized by the enzyme. icm.edu.pl Many enzymes in the glycolytic pathway are sensitive to magnesium. nih.govnih.gov

Stabilization of Nucleic Acids : Magnesium ions are critical for the stability of DNA and RNA molecules. wikipedia.orgnih.gov They neutralize the electrostatic repulsion between the negatively charged phosphate groups in the nucleic acid backbone, which is essential for processes like DNA replication and repair. nih.gov

Ion Transport : Magnesium plays a role in the active transport of other ions, such as calcium and potassium, across cell membranes. nih.gov This function is vital for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm. nih.gov

The adult human body contains approximately 25 grams of magnesium, with 50% to 60% residing in the bones and the majority of the rest in soft tissues. nih.gov Less than 1% of total body magnesium is found in blood serum, where its concentration is kept under tight control. nih.gov

Table 2: Major Classes of Magnesium-Dependent Enzymes

Enzyme Class General Function Example(s) Role of Magnesium
Kinases Phosphate group transfer Hexokinase, Pyruvate Kinase Forms Mg-ATP complex, facilitating phosphate transfer. nih.govnih.gov
Dehydrogenases Oxidation-reduction reactions Isocitrate Dehydrogenase, Pyruvate Dehydrogenase Acts as a direct or indirect activator. nih.govnih.gov
Polymerases Nucleic acid synthesis DNA and RNA Polymerases Stabilizes pyrophosphate leaving group; essential for catalysis. nih.govmagnesium.ca
ATPases ATP hydrolysis Na+/K+-ATPase, F-type ATPase Forms Mg-ATP complex, the true substrate for the enzyme. wikipedia.orgnih.gov
Carboxylases Addition of a carboxyl group Pyruvate Carboxylase Required for the catalytic reaction, often along with ATP. youtube.com
Enolase Dehydration reaction in glycolysis Enolase Binds to the enzyme for structural stability and activity. nih.gov

Conceptual Framework of Magnesium-Pyruvate Interplay in Biological Processes

The interplay between magnesium and pyruvate is not based on a direct, stable chemical bond forming a "magnesium pyruvate" complex that traverses metabolic pathways. Instead, the interaction is conceptual and functional, rooted in magnesium's essential role as a cofactor for the very enzymes that determine the metabolic fate of pyruvate. Without an adequate supply of intracellular magnesium, the key enzymatic reactions that utilize pyruvate would be severely impaired.

Several critical enzymes in pyruvate metabolism are magnesium-dependent:

Pyruvate Kinase : This enzyme catalyzes the final step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. nih.gov This reaction is critically dependent on both Mg²⁺ and K⁺ ions. Magnesium forms a complex with ADP (MgADP) or ATP (MgATP), which is essential for the enzyme's catalytic activity. nih.govnih.gov Studies on pyruvate kinase from Salmonella typhimurium have shown that Mg²⁺ binding is a key regulatory step in the enzyme's function, suggesting that changes in magnesium concentration can influence the rate of ATP regeneration via this reaction. nih.gov

Pyruvate Dehydrogenase Complex (PDH) : This large, multi-enzyme complex, located in the mitochondria, catalyzes the conversion of pyruvate to acetyl-CoA. mdpi.com The activity of the PDH complex is regulated by phosphorylation and dephosphorylation. Magnesium indirectly stimulates PDH by activating the enzyme pyruvate dehydrogenase phosphatase, which dephosphorylates and thereby activates the complex. nih.govnih.gov

Pyruvate Carboxylase : This mitochondrial enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, a key anaplerotic and gluconeogenic reaction. byjus.comyoutube.com The reaction requires ATP, and therefore Mg²⁺ is essential as part of the Mg-ATP complex that provides the energy for the carboxylation. youtube.com

The functional link is clear: the major pathways branching from pyruvate—entry into the Krebs cycle, gluconeogenesis, and the final step of its own production in glycolysis—are all controlled by enzymes that require magnesium to function. Therefore, the metabolism of pyruvate is intrinsically linked to the availability of magnesium, which acts as a crucial regulator of the flow of metabolites through these central energy-producing and biosynthetic pathways. nih.govnih.gov

Table 3: Magnesium's Role in Key Pyruvate-Metabolizing Enzymes

Enzyme Pathway Reaction Catalyzed Specific Role of Magnesium (Mg²⁺)
Pyruvate Kinase Glycolysis Phosphoenolpyruvate + ADP → Pyruvate + ATP Essential cofactor; forms Mg-ATP/Mg-ADP complexes required for catalysis. nih.govnih.gov
Pyruvate Dehydrogenase Complex (PDH) Citric Acid Cycle Entry Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + CO₂ Indirectly activates by stimulating pyruvate dehydrogenase phosphatase. nih.govnih.gov
Pyruvate Carboxylase Gluconeogenesis, Anaplerosis Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi Required for the utilization of the Mg-ATP energy source. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6MgO6 B3285955 Magnesium pyruvate CAS No. 81686-75-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O3.Mg/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDSPVZZOMJIPB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6MgO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002124
Record name Magnesium bis(2-oxopropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81686-75-1
Record name Magnesium bis(2-oxopropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name magnesium pyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Enzymatic Mechanisms Involving Magnesium and Pyruvate

Pyruvate (B1213749) Kinase (PK) Catalysis

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, essentially irreversible step of glycolysis. It facilitates the transfer of a high-energy phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), yielding pyruvate and adenosine triphosphate (ATP) wikipedia.orguniprot.orgnih.govkirj.ee. This reaction is vital for cellular energy production.

Magnesium-Dependent Phosphoryl Transfer Mechanisms

The catalytic activity of pyruvate kinase is critically dependent on the presence of divalent metal cations, most notably magnesium ions (Mg²⁺) nih.govgoogle.comworthington-biochem.comebi.ac.ukresearchgate.net. Mg²⁺ acts as an essential cofactor, facilitating the transfer of the high-energy phosphate group from PEP to ADP wikipedia.orgmdpi.com. Within the active site, ADP typically binds as an Mg²⁺-nucleotide complex nih.gov. The binding of Mg²⁺ to the enzyme weakens the terminal phospho-ester bond of PEP, thereby lowering the activation energy for phosphate transfer mdpi.com. PK possesses multiple metal-binding sites, and these cations are instrumental in coordinating the substrates and stabilizing the transition state of the reaction worthington-biochem.comnih.gov. While Mg²⁺ is the primary physiological cofactor, other divalent cations like manganese (Mn²⁺) can also activate PK, sometimes with greater efficacy wikipedia.orgresearchgate.net. Conversely, calcium ions (Ca²⁺) are generally inhibitory to PK activity worthington-biochem.comresearchgate.net. The presence of monovalent cations, such as potassium (K⁺), also plays a significant role, enhancing the catalytic efficiency and altering the kinetic mechanism of PK google.comresearchgate.net.

Allosteric Regulation by Magnesium and Other Effectors (e.g., Fructose-1,6-bisphosphate)

Pyruvate kinase is a highly regulated enzyme, subject to allosteric control by various metabolic intermediates wikipedia.orgebi.ac.ukasm.org. Fructose-1,6-bisphosphate (FBP), an early glycolytic intermediate, is a potent allosteric activator of most PK isoforms wikipedia.orgebi.ac.ukasm.orguniprot.org. Upon binding to an allosteric site, FBP induces conformational changes in the enzyme, increasing its affinity for PEP and enhancing catalytic activity wikipedia.orgnih.gov. This represents a feedforward activation mechanism, where the accumulation of FBP signals a high glycolytic flux, promoting the final step of glycolysis. Magnesium ions also influence these allosteric interactions; for instance, Mg²⁺ enhances the binding of both PEP and FBP to yeast pyruvate kinase (YPK) nih.gov. The regulatory responses to effectors like FBP, ATP, and alanine (B10760859) can differ significantly among the various PK isoforms, reflecting their distinct tissue-specific metabolic roles ebi.ac.uk.

Isoform-Specific Interactions with Magnesium

Mammals express four primary pyruvate kinase isoforms: L (liver), R (erythrocytes), M1 (muscle, heart, brain), and M2 (early fetal tissues, and notably, many cancer cells) wikipedia.orgnih.govgoogle.comebi.ac.ukuniprot.orgaacrjournals.org. These isoforms arise from two genes (PKLR and PKM) and exhibit distinct tissue expression patterns and regulatory characteristics wikipedia.orgnih.govuniprot.org. Mg²⁺ is an indispensable cofactor for the catalytic activity of all PK isoforms, essential for substrate binding and phosphoryl transfer nih.govgoogle.comworthington-biochem.comebi.ac.uk. The specific kinetic parameters and allosteric regulation by effectors like FBP and ATP vary between isoforms, reflecting their specialized functions. For example, PKM2, often found in rapidly proliferating cells, exhibits low basal activity and requires FBP for activation, channeling glycolytic intermediates into biosynthetic pathways nih.govaacrjournals.org.

Table 1: Key Allosteric Regulators and Magnesium Requirement of Pyruvate Kinase Isoforms

PK IsoformPrimary Tissue ExpressionAllosteric Activator (FBP)Allosteric Inhibitors (ATP, Alanine)Mg²⁺ Requirement
L Liver, Kidney, IntestineYesYesEssential
R ErythrocytesYesYesEssential
M1 Muscle, Brain, HeartNoYes (ATP)Essential
M2 Embryonic, Cancer CellsYes (required for activity)YesEssential

Pyruvate Dehydrogenase Complex (PDHc) Activity

The pyruvate dehydrogenase complex (PDHc) is a crucial multi-enzyme complex located in the mitochondrial matrix. It acts as a metabolic bridge between glycolysis and the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA mdpi.comyoutube.comacs.org. The activity of PDHc is tightly regulated through a phosphorylation-dephosphorylation cycle, ensuring cellular energy production aligns with metabolic needs mdpi.comyoutube.comacs.org.

Magnesium's Role in Pyruvate Dehydrogenase Phosphatase Activation

The regulation of PDHc activity involves two key enzymes: pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates PDHc, and pyruvate dehydrogenase phosphatase (PDP), which dephosphorylates and reactivates it mdpi.comyoutube.comacs.org. Magnesium ions play an indirect but vital role in activating PDHc by stimulating the activity of PDP mdpi.com. Specifically, PDP isoform 1 (PDP1), predominantly found in muscle tissue, is highly sensitive to both Ca²⁺ and Mg²⁺ ions frontiersin.org. During muscle activity, Ca²⁺ released from the sarcoplasmic reticulum activates mitochondrial PDP1, leading to the dephosphorylation and subsequent activation of PDHc frontiersin.org. Mg²⁺ is a required cofactor for PDP activity, with reported K<0xE2><0x82><0x98> values around 0.5 mM researchgate.netportlandpress.com. The presence of Ca²⁺ can modulate the Mg²⁺ sensitivity of PDP, often lowering the apparent K₀.₅ for Mg²⁺ nih.govportlandpress.com. Furthermore, Mg²⁺ is also necessary for the functional integrity of the PDHc E1 subunit itself nih.gov. Polyamines like spermine (B22157) can also enhance PDP activity by reducing the Kₐ for Mg²⁺ nih.gov.

Compound Name List:

Magnesium

Pyruvate

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

Adenosine triphosphate (ATP)

Pyruvate Kinase (PK)

Fructose-1,6-bisphosphate (FBP)

Pyruvate Dehydrogenase Complex (PDHc)

Pyruvate Dehydrogenase Phosphatase (PDP)

Pyruvate Dehydrogenase Kinase (PDK)

Manganese (Mn²⁺)

Potassium (K⁺)

Calcium (Ca²⁺)

Metabolic Flux and Pathway Regulation by Magnesium Pyruvate Interactions

Modulation of Glycolytic Flux

Glycolysis, the process of breaking down glucose into pyruvate (B1213749), relies heavily on magnesium-dependent enzymes for its efficient operation. Key enzymes such as hexokinase, phosphofructokinase, phosphoglycerate kinase, and pyruvate kinase all require Mg²⁺, primarily in the form of the MgATP²⁻ complex, to catalyze their respective reactions nih.govmdpi.comnih.govfrontiersin.org. Magnesium binding stabilizes the substrate ATP and facilitates the transfer of phosphate (B84403) groups, thereby regulating the rate of glucose breakdown and ATP production during glycolysis mdpi.comnih.gov. Without adequate magnesium, the activity of these crucial glycolytic enzymes can be impaired, potentially slowing down the entire pathway nih.govresearchgate.net.

Regulation of Gluconeogenic Pathways

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital process for maintaining blood glucose levels, particularly during fasting or starvation. Magnesium plays a significant regulatory role in this pathway by acting as a cofactor for several rate-limiting enzymes. Pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate in the mitochondria, requires MgATP for its activity nih.govlibretexts.orgnih.gov. Similarly, phosphoenolpyruvate (B93156) carboxykinase (PEPCK), responsible for converting oxaloacetate to phosphoenolpyruvate, also requires magnesium ions for activation libretexts.orgnih.gov. Magnesium deficiency has been linked to increased PEPCK activity, potentially leading to dysregulated gluconeogenesis in the liver frontiersin.orgresearchgate.net.

Impact on Mitochondrial Energy Metabolism and ATP Synthesis

Mitochondria are the primary sites of cellular energy production, generating ATP through oxidative phosphorylation. Magnesium is indispensable for efficient mitochondrial function and ATP synthesis.

The Mg-ATP complex is the principal energy currency of the cell, serving as a substrate for numerous phosphorylating enzymes and ATPases nih.govwikipedia.orgpnas.orgnih.govformexc.comumu.secellphysiolbiochem.comresearchgate.net. Magnesium stabilizes ATP, making it bioavailable for cellular processes and ensuring proper enzyme conformation for energy transfer formexc.comumu.se. This complex is central to cellular bioenergetics, directly impacting the energy status of the cell pnas.orgnih.gov.

Magnesium ions are crucial for the proper functioning of the electron transport chain and ATP synthase (Complex V) within the mitochondria nih.govcellphysiolbiochem.comresearchgate.netembopress.org. Mg²⁺ directly activates ATP synthase, enhancing the production of ATP from ADP and inorganic phosphate using the proton gradient generated by the electron transport chain nih.govmdpi.comresearchgate.netembopress.org. Furthermore, magnesium is essential for the activity of key mitochondrial dehydrogenases involved in energy metabolism, including the pyruvate dehydrogenase complex (PDH), isocitrate dehydrogenase (IDH), and α-ketoglutarate dehydrogenase complex (OGDH) nih.govmdpi.comembopress.org. The PDH complex, which converts mitochondrial pyruvate to acetyl-CoA, is indirectly activated by Mg²⁺ through its effect on pyruvate dehydrogenase phosphatase nih.govmdpi.comfrontiersin.orgyoutube.comuniprot.org.

Control of Pyruvate Carbon Flux into Anabolic and Catabolic Pathways

Pyruvate serves as a critical junction point, with its carbon flux directed towards various anabolic and catabolic pathways. The pyruvate dehydrogenase complex (PDH) catalyzes the irreversible conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for catabolism and ATP generation frontiersin.orgwikipedia.org. This process is dependent on magnesium as a cofactor for the E1 component of the PDH complex wikipedia.orgwikipedia.org. Alternatively, pyruvate can be carboxylated by pyruvate carboxylase (PC), a magnesium-dependent enzyme, to form oxaloacetate. Oxaloacetate is a key intermediate for both the citric acid cycle and gluconeogenesis, thus channeling pyruvate carbon into anabolic pathways nih.govlibretexts.orgnih.govlibretexts.orgwikipedia.orgebi.ac.uk. Magnesium availability thus influences the partitioning of pyruvate carbon between these divergent metabolic fates.

Interplay with Lactate (B86563) Metabolism and Pyruvate-Lactate Ratio

Under conditions of high glycolytic flux or low oxygen availability, pyruvate is converted to lactate by lactate dehydrogenase (LDH). The ratio of pyruvate to lactate is an indicator of cellular redox state and metabolic efficiency semanticscholar.orgnih.govtums.ac.ir. Studies have indicated that adequate magnesium levels, particularly whole blood magnesium, are associated with an improved pyruvate level and a significant decrease in the lactate-pyruvate ratio semanticscholar.orgnih.govresearchgate.netresearchgate.netkosmospublishers.comkosmospublishers.com. This suggests that magnesium plays a role in optimizing the flux through the pyruvate dehydrogenase complex, thereby facilitating the entry of pyruvate into mitochondrial metabolism and reducing its diversion to lactate. Improved pyruvate levels and a lower lactate-pyruvate ratio are indicative of enhanced mitochondrial function and reduced tissue acidification semanticscholar.orgresearchgate.netkosmospublishers.comkosmospublishers.com.

Data Tables

The following tables summarize key findings regarding magnesium's influence on metabolic parameters related to pyruvate metabolism.

Table 1: Impact of Whole Blood Magnesium on Pyruvate and Lactate-Pyruvate Ratio

ParameterChange per 0.1 mmol/l Increase in vMgUnitSignificance
Venous Pyruvate+0.06mg/dlp=0.002
Lactate-Pyruvate Ratio-90.9Ratiop=0.013

Note: Data derived from studies involving magnesium supplementation in elite athletes semanticscholar.orgresearchgate.netresearchgate.netkosmospublishers.comkosmospublishers.comhrpub.org. vMg refers to whole blood magnesium.

Table 2: Magnesium Dependence of Key Enzymes in Pyruvate Metabolism

EnzymePathway(s) InvolvedRole of Magnesium (Mg²⁺)
HexokinaseGlycolysisCofactor (via MgATP²⁻ complex)
Phosphofructokinase (PFK1)GlycolysisCofactor (via MgATP²⁻ complex)
Pyruvate Kinase (PK)GlycolysisCofactor (via MgATP²⁻ complex)
Pyruvate Carboxylase (PC)Gluconeogenesis, TCACofactor (via MgATP) for carboxylation of pyruvate
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisCofactor for activation
Pyruvate Dehydrogenase (E1 component)PDH Complex, TCACofactor for TPP binding
Pyruvate Dehydrogenase Phosphatase (PDP1)PDH Complex RegulationStimulates activity (indirectly activates PDH)
ATP Synthase (F₀/F₁-ATPase)Oxidative PhosphorylationActivator of ATP synthesis

Compound List

Magnesium (Mg²⁺)

Pyruvate

ATP (Adenosine Triphosphate)

ADP (Adenosine Diphosphate)

Mg-ATP complex

Acetyl-CoA (Acetyl Coenzyme A)

Oxaloacetate

Lactate

NADH (Nicotinamide Adenine Dinucleotide, reduced)

FADH₂ (Flavin Adenine Dinucleotide, reduced)

GTP (Guanosine Triphosphate)

Thiamine Pyrophosphate (TPP)

Biophosphate

Bicarbonate (HCO₃⁻)

Pi (Inorganic Phosphate)

PEP (Phosphoenolpyruvate)

Glucose-6-phosphate

Fructose-6-phosphate

Citric Acid

Fumaric Acid

Malic Acid

Succinic Acid

2-Oxoglutarate

Isocitrate

Carboxybiotin

Glyceraldehyde 3-phosphate

Dihydroxyacetone Phosphate (DHAP)

Fructose 1,6-bisphosphate

3-Phosphoglycerate

1,3-Bisphosphoglycerate

2-Phosphoglycerate

Creatine Kinase (CK)

NAD⁺ (Nicotinamide Adenine Dinucleotide, oxidized)

Coenzyme A

CO₂ (Carbon Dioxide)

AMP (Adenosine Monophosphate)

Thiamine (Vitamin B1)

Glutathione

Reactive Oxygen Species (ROS)

Biotin

Molecular Level Interactions and Structural Biology

Magnesium Ion Coordination in Enzyme Active Sites

Magnesium ions (Mg²⁺) are essential cofactors for numerous enzymes involved in pyruvate (B1213749) metabolism, playing a pivotal role in the architecture and function of their active sites. The coordination of Mg²⁺ is highly specific and crucial for catalysis.

Pyruvate Kinase: This enzyme requires two divalent cations for catalytic activity. nih.gov One Mg²⁺ ion binds directly to the enzyme, forming a complex with protein residues. In rabbit muscle pyruvate kinase, this magnesium ion is coordinated by the carboxylate side chains of Glutamate 271 (Glu 271) and Aspartate 295 (Asp 295). nih.gov A second divalent cation is coordinated directly to the phosphoryl groups of ATP and does not interact directly with the enzyme. nih.gov This dual-cation mechanism is essential for the enolization of pyruvate. nih.gov

Enolase: The active site of enolase contains two magnesium ions that are critical for its catalytic function. nih.govwikipedia.org These two ions, often designated MgI and MgII, facilitate the dehydration of 2-phosphoglycerate to phosphoenolpyruvate (B93156). nih.gov The substrate's carboxyl group coordinates with both Mg²⁺ cofactors. wikipedia.org This interaction stabilizes the negative charge on the deprotonated oxygen, increasing the acidity of the alpha-hydrogen and stabilizing the carbanion intermediate. wikipedia.orgnih.gov While MgI is sufficient for catalysis in other members of the enolase superfamily, enolase itself is inactive without the second magnesium ion, MgII. nih.gov

Pyruvate Dehydrogenase Complex (PDC): The E1 component of the PDC, pyruvate dehydrogenase, utilizes a magnesium ion as a cofactor in its active site. wikipedia.org The Mg²⁺ ion forms a four-coordinate complex with three polar amino acid residues (Aspartate, Asparagine, and Tyrosine) located on the alpha chain and the thiamine diphosphate (B83284) (TPP) cofactor. wikipedia.org This coordination is integral to the decarboxylation of pyruvate. wikipedia.orgwikipedia.org

Pyruvate Carboxylase: This mitochondrial enzyme also requires magnesium for its function. youtube.comwikipedia.org The reaction involves the MgATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.gov

Table 1: Magnesium Ion Coordination in Various Enzyme Active Sites
EnzymeNumber of Mg²⁺ IonsCoordinating Residues/MoleculesReference
Pyruvate Kinase2Site 1: Glu 271, Asp 295; Site 2: ATP phosphoryl groups nih.govnih.gov
Enolase2 (MgI and MgII)Substrate's carboxyl group nih.govwikipedia.org
Pyruvate Dehydrogenase (E1)1Asp, Asn, Tyr, and Thiamine Diphosphate (TPP) wikipedia.org
Pyruvate Carboxylase1 (as MgATP)ATP nih.gov

Conformational Changes Induced by Magnesium Binding to Enzymes

The binding of magnesium ions to enzymes that process pyruvate can induce significant conformational changes, which are often essential for creating a catalytically competent active site.

In pyruvate kinase , the binding of Mg²⁺ is associated with substantial domain movements. The crystal structure of rabbit muscle pyruvate kinase reveals that different subunits can adopt various conformations characterized by the relative positions of protein domains A and B. nih.gov These differences can be described as rotations of the B domain with respect to the A domain, with backbone carbon atoms rotating over 20 degrees from the most open to the most closed subunit. nih.gov These conformational shifts are accompanied by a 3 to 3.8 Ångström shift in the position of the Mg²⁺ ion, highlighting the dynamic nature of the active site. nih.gov

Similarly, in enolase , the binding of the substrate and its two catalytic magnesium ions triggers conformational changes that close the active site. wikipedia.org Movements of specific loops, including Ser36 to His43, Ser158 to Gly162, and Asp255 to Asn256, allow for the coordination of Ser39 with Mg²⁺, effectively sealing the active site for catalysis. wikipedia.org This "closed" state is necessary to shield the reaction from the solvent and correctly orient the catalytic residues. nih.gov

For adenylate kinase , an enzyme involved in phosphoryl transfer that also utilizes Mg²⁺-ATP, studies have shown that Mg²⁺ can affect the dynamics of enzyme opening and closing. nih.gov While Mg²⁺ alone does not cause major conformational changes to the apoenzyme, its presence with a substrate analog shifts the structural distribution toward a more open state, suggesting that magnesium influences the rates of domain movement, which is crucial for substrate binding and product release. nih.gov

Table 2: Conformational Changes upon Magnesium Binding
EnzymeObserved Conformational ChangeMagnitude of ChangeReference
Pyruvate KinaseRotation of Domain B relative to Domain A>20° rotation of backbone carbons; 3-3.8 Å shift in Mg²⁺ position nih.gov
EnolaseMovement of active site loops to a "closed" stateAllows Ser39 to coordinate with Mg²⁺ wikipedia.orgnih.gov

Substrate-Enzyme-Magnesium Ternary Complex Formation

The catalytic mechanisms of many enzymes acting on pyruvate involve the formation of a ternary complex, consisting of the enzyme, the substrate(s), and the essential magnesium ion. libretexts.org This complex properly orients the reactants for catalysis.

In pyruvate kinase , the reaction proceeds through such a ternary complex. The enzyme requires both a monovalent cation (like K⁺) and two divalent cations (Mg²⁺) for its activity. nih.govproteopedia.org One magnesium ion is bound to the enzyme, while the other is bound to the nucleotide substrate (ATP). nih.gov This leads to the formation of a complex that can be described as Enzyme-Mg²⁺-ATP-Mg²⁺-Pyruvate. nih.gov The crystal structure of rabbit muscle pyruvate kinase has been solved with Mg²⁺, K⁺, and a substrate analog, L-phospholactate, confirming the formation of this intricate complex. nih.gov In the most closed conformation of this complex, the Mg²⁺ ion directly coordinates to the carboxylate oxygen, the bridging ester oxygen, and a phosphoryl oxygen of the substrate analog. nih.gov

Electron paramagnetic resonance (EPR) studies using a magnesium substitute, vanadyl(IV) (VO²⁺), have further elucidated the structure of these ternary complexes in pyruvate kinase. nih.gov These studies established the direct coordination of substrates like pyruvate, oxalate, and glycolate to the enzyme-bound metal ion. nih.gov

For phosphoenolpyruvate carboxylase , another enzyme in pyruvate metabolism, binding studies have shown that the substrate phosphoenolpyruvate can bind in the absence of magnesium, but it binds more tightly and in greater quantities when Mg²⁺ is present. nih.gov This indicates that magnesium is crucial for the stable formation of the enzyme-substrate complex. nih.gov

Thermodynamic Aspects of Magnesium-Pyruvate Related Reactions

The presence and concentration of magnesium ions significantly influence the thermodynamics of enzymatic reactions involving pyruvate.

The pyruvate kinase reaction has been a subject of detailed thermodynamic investigation. The apparent equilibrium constant (K') for the reaction (Phosphoenolpyruvate + ADP ⇌ ATP + Pyruvate) is dependent on pH, temperature, and the concentration of free Mg²⁺. nih.gov At pH 7.0, 25°C, an ionic strength of 0.25 M, and 1.0 mM free Mg²⁺, the K' was determined to be 3.89 x 10⁴. nih.gov The standard apparent enthalpy (ΔH'°) for this biochemical reaction in the direction of ATP formation is -4.31 kJ·mol⁻¹, indicating it is an exothermic process. nih.gov The corresponding standard apparent entropy (ΔS'°) is +73.4 J·K⁻¹·mol⁻¹. nih.gov

For the enolase reaction (2-phosphoglycerate ⇌ phosphoenolpyruvate + H₂O), the reaction enthalpy change is also influenced by magnesium concentration. mdpi.com Isothermal titration calorimetry (ITC) studies have shown that with increasing concentrations of magnesium ions, the reaction enthalpy change increases. mdpi.com

The binding interactions within the pyruvate dehydrogenase complex also have distinct thermodynamic signatures. Isothermal titration calorimetry experiments on the complex from Bacillus stearothermophilus showed that the binding of its components is characterized by specific enthalpy (ΔH°) and entropy (TΔS°) changes. For instance, the association of the E1 component (pyruvate decarboxylase) with the peripheral subunit binding domain (PSBD) was found to be exothermic (ΔH° = -8.4 kcal/mol) with a smaller, favorable entropy change (TΔS° = +4.5 kcal/mol) at 25°C. nih.gov

Table 3: Thermodynamic Parameters for Magnesium-Pyruvate Related Reactions
Reaction / InteractionEnzymeThermodynamic ParameterValueConditionsReference
PEP + ADP ⇌ ATP + PyrPyruvate KinaseK'3.89 x 10⁴pH 7.0, 25°C, 1 mM Mg²⁺ nih.gov
PEP + ADP ⇌ ATP + PyrPyruvate KinaseΔH'°-4.31 kJ·mol⁻¹pH 7.0, 25°C, 1 mM Mg²⁺ nih.gov
PEP + ADP ⇌ ATP + PyrPyruvate KinaseΔS'°+73.4 J·K⁻¹·mol⁻¹pH 7.0, 25°C, 1 mM Mg²⁺ nih.gov
E1 + PSBD ⇌ E1-PSBDPyruvate DehydrogenaseΔH°-8.4 kcal·mol⁻¹pH 7.4, 25°C nih.gov
E1 + PSBD ⇌ E1-PSBDPyruvate DehydrogenaseTΔS°+4.5 kcal·mol⁻¹pH 7.4, 25°C nih.gov

Analytical Methodologies for Investigating Magnesium Pyruvate Systems

Spectrophotometric Assays for Enzyme Activity Measurement

Spectrophotometry is a foundational technique for measuring the activity of enzymes that utilize or produce pyruvate (B1213749), often in magnesium-dependent reactions. creative-enzymes.com These assays monitor the change in absorbance of light at a specific wavelength as a reaction proceeds, which is proportional to the concentration of a light-absorbing product or substrate. creative-enzymes.com

A common approach involves coupled enzyme assays. For instance, the activity of pyruvate kinase, a magnesium-dependent enzyme, can be determined by coupling the production of pyruvate to its reduction to lactate (B86563) by lactate dehydrogenase (LDH). nih.govworthington-biochem.com This second reaction consumes NADH, and the corresponding decrease in absorbance at 340 nm is measured to determine the pyruvate kinase activity. nih.govworthington-biochem.com This method provides a continuous, real-time measurement of enzyme kinetics. nih.gov

Similarly, the activity of pyruvate dehydrogenase, which also requires magnesium as a cofactor, can be assayed spectrophotometrically. google.com One method follows the reduction of NAD+ to NADH, which absorbs light at 340 nm. ufrgs.bregyankosh.ac.in However, in crude preparations, contaminating lactate dehydrogenase can interfere by reoxidizing NADH. ufrgs.brnih.gov This issue can be addressed by using oxamate, a competitive inhibitor of LDH, to ensure accurate measurement of pyruvate dehydrogenase activity. ufrgs.brnih.gov Another approach for measuring pyruvate dehydrogenase activity involves using an artificial electron acceptor, like thiazolyl blue (MTT), which changes color upon reduction, with the change in absorbance monitored at a different wavelength (e.g., 540-640 nm). google.com

The choice of assay direction (e.g., pyruvate to lactate or lactate to pyruvate for LDH) can impact the sensitivity and convenience of the assay. The conversion of pyruvate to lactate, which measures NADH consumption, often provides a greater change in absorbance and can be more cost-effective. nih.gov

Key Parameters in Spectrophotometric Enzyme Assays:

Parameter Description Typical Wavelength
NADH/NADPH Concentration The oxidation or reduction of these coenzymes is a common indicator of enzyme activity. 340 nm
Artificial Dye Reduction Colorimetric change of a dye upon reduction by a reaction product. Varies (e.g., 540-640 nm for MTT)

| Quinoneimine Dye Formation | The appearance of a colored dye resulting from a coupled reaction. | 550 nm |

Interactive Data Table: Common Spectrophotometric Assays Below is a sortable and searchable table summarizing key aspects of spectrophotometric assays relevant to magnesium pyruvate systems.

This is a placeholder for the remaining sections of the article. The subsequent sections will be generated based on further research for each specific topic.

Investigative Models in Mechanistic Research Excluding Human Clinical Applications

In Vitro Enzymatic Reaction Systems

In vitro enzymatic reaction systems are foundational for dissecting the direct interactions of magnesium pyruvate (B1213749) with specific enzymes and biochemical pathways. These systems allow for controlled manipulation of reaction conditions and substrate concentrations, providing precise kinetic data. Magnesium ions are known cofactors for numerous enzymes, and pyruvate is a central metabolite in energy pathways. Studies utilizing these systems aim to elucidate how magnesium pyruvate influences enzyme activity, substrate binding, and reaction kinetics. For instance, magnesium is a crucial activator for enzymes like pyruvate kinase, which catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate researchgate.netnih.govresearchgate.net. Research has explored how magnesium ions, often in conjunction with pyruvate, affect the activity of enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and isocitrate dehydrogenase embopress.orgnih.gov. These studies help map the direct biochemical roles of this compound in metabolic regulation.

Enzyme/System StudiedReaction/ProcessThis compound EffectKey FindingCitation
Pyruvate KinasePhosphoenolpyruvate + ADP → Pyruvate + ATPActivator/CofactorEssential for catalytic activity, influenced by magnesium concentration researchgate.netnih.govresearchgate.net
Pyruvate DehydrogenasePyruvate → Acetyl-CoAIndirectly stimulated via phosphatase activationMagnesium is a cofactor for enzymes in the Krebs cycle, including pyruvate dehydrogenase phosphatase embopress.orgnih.gov
Isocitrate DehydrogenaseIsocitrate → α-ketoglutarateDirectly stimulated by Mg2+-isocitrate complexMagnesium enhances activity of mitochondrial dehydrogenases embopress.orgnih.gov
System ComponentParameter MeasuredThis compound ConcentrationResult/ObservationCitation
RibosomesStabilityVaried Mg2+ levelsHigh Mg2+ concentrations can be critical for ribosome integrity frontiersin.org
ATP RegenerationEnergy supplyPyruvate as substratePyruvate can contribute to ATP regeneration, influencing magnesium homeostasis oup.comfrontiersin.org
Protein SynthesisYield/RateOptimized Mg2+ and energy sourcesCoordinated additions of magnesium and energy sources (like pyruvate derivatives) can extend protein synthesis duration nih.gov

Cellular Models

Cellular models, such as fibroblast cultures and isolated organelles like mitochondria, provide a more integrated environment to study this compound's effects on cellular metabolism and function. Fibroblast cultures allow for the investigation of this compound's impact on cellular energy production, substrate utilization, and signaling pathways within a whole cell context nih.govaacrjournals.org. Isolated mitochondria are particularly useful for studying this compound's direct influence on oxidative phosphorylation, the Krebs cycle, and ATP synthesis, as these processes are primarily localized within the mitochondria embopress.orgnih.govnih.gov. Research has indicated that magnesium ions can enhance mitochondrial ATP synthesis and improve the activity of mitochondrial dehydrogenases, including pyruvate dehydrogenase embopress.orgnih.gov. Studies using these models can reveal how this compound affects mitochondrial membrane potential, reactive oxygen species (ROS) production, and the efficiency of energy conversion.

Cell Type/OrganelleMeasured ParameterThis compound TreatmentOutcomeCitation
Fibroblast CulturesATP SynthesisMagnesium-enriched mediumIncreased cytosolic ATP synthesis embopress.org
Isolated MitochondriaATP SynthesisVaried Mg2+ concentrationsATP synthesis is stimulated by magnesium, independently of treatment embopress.org
FibroblastsMetabolic profilePyruvate-free mediumOXPHOS dysfunction can lead to altered metabolic profiles; pyruvate supplementation can rescue these nih.gov

Microorganism Models

Microorganism models, including bacteria like Escherichia coli and Salmonella typhimurium, and yeast such as Saccharomyces cerevisiae, are valuable for studying this compound's effects on fundamental metabolic pathways and cellular physiology in simpler biological systems tandfonline.compnas.orgnih.govmdpi.com. These organisms possess well-characterized metabolic networks, allowing researchers to investigate how this compound influences glycolysis, fermentation, or the regulation of specific enzymes. For instance, magnesium availability is crucial for the growth and metabolic functions of microbial cells, impacting central carbohydrate catabolism and cell membrane stabilization in yeast tandfonline.com. Studies in bacteria have focused on magnesium transport systems and cellular responses to magnesium availability, which can indirectly involve pyruvate metabolism pnas.orgnih.gov. In yeast, magnesium influences the efficiency of ethanol (B145695) production and central metabolic pathways tandfonline.compan.olsztyn.pl. Research using these models can identify how this compound impacts microbial growth rates, substrate utilization efficiency, and the production of metabolic end-products.

MicroorganismMetabolic Process/GeneThis compound EffectObservationCitation
E. coliPyruvate productionInactivation of LDH geneHigh pyruvate production achieved by manipulating metabolic pathways mdpi.com
S. cerevisiaeEthanol FermentationMg2+ availabilityCrucial for central carbohydrate catabolism and cell membrane stabilization tandfonline.compan.olsztyn.pl
S. typhimuriumMg2+ transportMg2+ starvation responseMgtC protein inhibits Pi uptake, affecting Mg2+ homeostasis pnas.org

Non-Human Animal Models for Mechanistic Studies

Non-human animal models are indispensable for understanding the complex in vivo mechanisms of this compound, particularly its impact on tissue-specific metabolism and enzyme regulation. These models allow for the study of physiological responses in a whole organism, bridging the gap between in vitro findings and human physiology.

Studies on Metabolic Responses in Specific Tissues

Research employing animal models investigates how this compound influences metabolic processes within specific tissues such as muscle, liver, and brain. For example, magnesium supplementation has been shown to increase glucose availability in muscle, blood, and brain during exercise, potentially by acting as a cofactor for key enzymes like pyruvate dehydrogenase mdpi.comresearchgate.net. Studies in mice have indicated that dietary pyruvate supplementation can increase brain energy reserves and influence exploratory behavior frontiersin.org. Furthermore, magnesium's role in regulating hepatic glucose metabolism and its impact on enzymes like pyruvate kinase and pyruvate dehydrogenase have been examined in rodent models embopress.orgnih.gov. These studies aim to elucidate tissue-specific metabolic shifts, energy substrate utilization, and the regulation of metabolic flux under various physiological conditions.

TissueMetabolic MarkerThis compound EffectMagnitude/DirectionCitation
MuscleGlucose AvailabilityIncreasedTwo-fold increase during exercise mdpi.comresearchgate.net
BrainEnergy ReservesIncreasedIncreased brain glycogen (B147801) storages frontiersin.org
LiverPyruvate Kinase ActivityMagnesium cofactorEssential for glycolysis/gluconeogenesis nih.gov

Investigation of Enzyme Expression and Activity in vivo

Animal ModelEnzymeMeasured ParameterThis compound ImpactCitation
MousePyruvate DehydrogenaseActivityIndirectly stimulated via pyruvate dehydrogenase phosphatase embopress.orgnih.gov
RatPyruvate CarboxylaseActivityLower activity observed in rats compared to mice per mg tissue mcgill.caelifesciences.org
MousePDH complexExpression/PhosphorylationInfusion had no significant effect on PDH expression or phosphorylation up to 1 hr post-infusion nih.gov

Compound List

this compound

Q & A

Q. What are the standard protocols for synthesizing and characterizing magnesium pyruvate in laboratory settings?

this compound synthesis typically involves reacting pyruvic acid with magnesium salts (e.g., magnesium hydroxide or carbonate) under controlled pH and temperature. Characterization methods include:

  • Elemental analysis to verify stoichiometry (e.g., Mg²⁺:pyruvate ratio).
  • Spectroscopic techniques (FTIR, NMR) to confirm ligand coordination and structural integrity.
  • Thermogravimetric analysis (TGA) to assess thermal stability . Historical methods used crystallization from aqueous solutions, while modern approaches emphasize purity validation via HPLC or mass spectrometry .

Q. How can this compound be quantified in biological samples, and what are common analytical pitfalls?

  • HPLC-MS/MS is widely used for sensitive detection, leveraging pyruvate’s carboxylate group for ion-pair chromatography .
  • Enzymatic assays (e.g., pyruvate oxidase coupled with peroxidase) provide colorimetric quantification but may suffer from interference by other α-keto acids.
  • Electrochemical biosensors using pyruvate oxidase and nanomaterials (e.g., MXene-platinum nanocomposites) enhance specificity and sensitivity . Pitfalls include matrix effects in complex biological fluids and instability of pyruvate under alkaline conditions .

Q. What is the role of this compound in glycolysis and ATP production?

Magnesium ions (Mg²⁺) are essential cofactors for glycolytic enzymes like pyruvate kinase (PKM2), which catalyzes the final step of glycolysis to produce ATP. Mg²⁺ stabilizes the enzyme-substrate complex and facilitates phosphoryl transfer. Disruption of Mg²⁺ levels alters pyruvate flux and ATP yield, impacting cellular energy homeostasis .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound concentrations in cell-free protein synthesis systems?

  • Circumscribed Central Composite Design (cCCD) efficiently explores interactions between Mg²⁺, phosphate, and pyruvate. For example, in ATP regeneration systems, optimal conditions (e.g., 12.5 mM Mg²⁺, 27.5 mM pyruvate) increased protein yield by 60% compared to baseline .
  • Response surface analysis models nonlinear relationships, identifying critical thresholds where Mg²⁺ excess or deficiency destabilizes reaction kinetics .

Q. What experimental strategies resolve contradictions in this compound’s effects on metabolic pathways?

  • Isotopic tracing (e.g., ¹³C-labeled pyruvate) tracks carbon flux to distinguish anaplerotic vs. oxidative pathways.
  • Gene knockout models (e.g., MPC1/MPC2 deletion) clarify pyruvate transport dependencies in mitochondrial metabolism .
  • Dose-response studies differentiate between physiological and pharmacological effects, as high pyruvate concentrations may paradoxically inhibit glycolysis via feedback mechanisms .

Q. How does this compound interact with metalloenzymes, and what are the implications for enzyme kinetics?

  • Isothermal titration calorimetry (ITC) quantifies binding affinity between Mg²⁺ and enzymes like pyruvate dehydrogenase.
  • Molecular dynamics simulations reveal Mg²⁺ coordination geometry in active sites, impacting catalytic efficiency. For example, Mg²⁺ binding to PKM2 induces conformational changes that enhance phosphoenolpyruvate conversion .

Q. What are the challenges in standardizing magnesium ion measurements in pyruvate-associated assays?

  • Matrix interference : Phosphate buffers and chelators (e.g., EDTA) alter free Mg²⁺ availability.
  • Atomic absorption spectroscopy (AAS) with lanthanum dilution minimizes spectral interference but requires rigorous calibration .
  • Inter-laboratory variability in Mg²⁺ quantification highlights the need for certified reference materials .

Methodological Considerations

  • In vivo studies : Dietary pyruvate’s anti-obesity effects require controlled models (e.g., high-fat diet mice) with endpoints like adipocyte size and inflammatory markers (e.g., TNF-α, IL-6) .
  • Structural analysis : X-ray crystallography of Mg²⁺-pyruvate complexes resolves coordination modes (e.g., monodentate vs. bidentate binding) critical for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium pyruvate
Reactant of Route 2
Reactant of Route 2
Magnesium pyruvate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.